4-(2,5-Dimethylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-(2,5-Dimethylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dimethylphenyl ring, a methoxypyridinyl group, and a piperazinone core. The combination of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazinone Core: The piperazinone core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperazinone intermediate in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Incorporation of the Methoxypyridinyl Group: The methoxypyridinyl group can be introduced through a nucleophilic substitution reaction, where a methoxypyridine derivative reacts with the sulfonylated piperazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazinone core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a Lewis acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2,5-Dimethylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylphenyl)sulfonyl-1-(2-hydroxypyridin-4-yl)piperazin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2,5-Dimethylphenyl)sulfonyl-1-(2-chloropyridin-4-yl)piperazin-2-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-(2,5-Dimethylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to the presence of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-4-5-14(2)16(10-13)26(23,24)20-8-9-21(18(22)12-20)15-6-7-19-17(11-15)25-3/h4-7,10-11H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZSZAJIXQPIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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